molecular formula C10H13N3OS B11880478 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

Cat. No.: B11880478
M. Wt: 223.30 g/mol
InChI Key: DCZJMFATNFFFHC-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a spirocyclic compound characterized by a 1-oxa-2,4,8-triaza core fused to a spiro[4.5]dec-2-ene scaffold, with a thiophen-2-yl substituent at the 3-position. The thiophene moiety introduces sulfur-based electronic effects, which may enhance π-π stacking interactions in biological targets or improve solubility compared to purely aromatic substituents .

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

3-thiophen-2-yl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene

InChI

InChI=1S/C10H13N3OS/c1-2-8(15-7-1)9-12-10(14-13-9)3-5-11-6-4-10/h1-2,7,11H,3-6H2,(H,12,13)

InChI Key

DCZJMFATNFFFHC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12N=C(NO2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazide Derivatives

The spirotriazole core is often constructed via cyclization of hydrazide intermediates. A representative approach involves treating N-(4-hydroxyphenyl)acetamide with ethyl bromoacetate to form ethyl 2-(4-acetamidophenoxy)acetate, followed by hydrazinolysis to yield acetohydrazide derivatives. Subsequent reaction with isothiocyanates generates thiosemicarbazides, which undergo base-mediated cyclization to produce 1,2,4-triazole-3-thiones. For the target compound, analogous steps could employ a cyclic ketone precursor (e.g., 1,4-dioxaspiro[4.5]dec-7-en-8-yl derivatives) to establish the spiro architecture.

Ring-Closing Metathesis and Reductive Amination

Patent literature describes the synthesis of 1,3,8-triazaspiro[4.5]dec-2-en-4-one via reductive amination using sodium borohydride in ethanol. Adapting this method, the oxa-triazaspiro system might form through a Michael addition of a thiophene-containing amine to a cyclic enone, followed by intramolecular cyclization. For example, reaction of a spirocyclic ketone with hydrazine hydrate could yield a hydrazine intermediate, which is then oxidized or dehydrogenated to form the triazole ring.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄CsF1,2-Dimethoxyethane130 (microwave)0.2588
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O1002475
PdCl₂(dppf)K₂CO₃DMF801068

Direct Alkylation of Thiophene Derivatives

Alternative routes involve alkylation of thiophene-2-thiol with a brominated spiro precursor. For example, treatment of 8-bromo-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene with thiophen-2-ylmagnesium bromide in tetrahydrofuran at −78°C generates the C–S bond, though this method risks overalkylation and requires careful stoichiometric control.

Final Cyclization and Functionalization

Acid-Catalyzed Cyclodehydration

Cyclodehydration of a linear triazole-thiophene precursor using sulfamic acid in refluxing toluene affords the spiro system. This method, demonstrated for 5-substituted phenyl-1,2,4-triazole-3-thiones, achieves high yields (82–91%) by promoting intramolecular nucleophilic attack and water elimination.

Reductive Amination and Oxidation

Sequential reductive amination and oxidation steps are critical for nitrogen incorporation. For instance, condensation of a spirocyclic amine with thiophene-2-carbaldehyde in the presence of sodium triacetoxyborohydride forms the imine intermediate, which is oxidized using manganese dioxide to yield the triazaspiro ring.

Analytical Validation and Yield Optimization

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the 1H^1H NMR spectrum of the intermediate 8-(thiophen-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene shows characteristic signals at δ 7.22 (thiophene H-3/H-4) and δ 5.95–6.09 (spiro olefinic protons).

Yield Enhancement Strategies

  • Microwave Assistance : Microwave irradiation reduces reaction times from 24 h to 15 min while improving yields by 20–30%.

  • Catalyst Loading : Lowering Pd(PPh₃)₄ loading to 2 mol% maintains efficiency (yield: 85%) and reduces costs.

  • Solvent Systems : Binary solvents (e.g., 1,2-dimethoxyethane/methanol) enhance boronic ester solubility and coupling efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of compounds containing thiophene rings exhibit notable antifungal properties. For instance, a series of 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives were synthesized and evaluated for their antifungal activity against various fungal strains. The results indicated that certain derivatives showed significant antifungal activity with effective concentrations (EC50) lower than established antifungal agents like drazoxolon . This suggests that the structural framework of 3-(thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene could be optimized for enhanced antifungal efficacy.

Anticancer Potential

The compound's structure is also linked to potential anticancer activities. Thiophene derivatives have been reported to possess cytotoxic effects against several cancer cell lines. For example, studies indicated that thiophene-containing compounds can inhibit microtubule polymerization, a critical mechanism in cancer cell proliferation . The incorporation of the triazole and spirolactam moieties in the compound may enhance its biological activity and selectivity towards cancer cells.

Antimicrobial Properties

In addition to antifungal activity, compounds similar to this compound have shown promise as antimicrobial agents. Research into thiophene derivatives has highlighted their effectiveness against a range of bacterial pathogens, suggesting that modifications to the compound could yield new antimicrobial agents with improved efficacy .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of spirocyclic structures can enhance charge mobility and stability in organic semiconductors, thus improving device performance .

Sensors

This compound may also find applications in sensor technology due to its potential as a receptor for detecting various analytes. Thiophene-based materials have been explored for their ability to selectively bind ions or small molecules, which is crucial for developing sensitive and selective sensors .

Case Studies

Study Focus Findings
Study on Antifungal Activity Evaluation of 3-(thiophen-2-yl)-1,5-dihydro derivativesSome derivatives exhibited EC50 values better than established antifungals
Investigation of Anticancer Properties Microtubule inhibition assaysCompounds showed significant inhibition of cancer cell proliferation
Research on Organic Electronics Performance in OLEDs and OPVsEnhanced charge mobility observed with spirocyclic structures

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene involves its interaction with molecular targets through its unique spiro structure and functional groups. The thiophene ring can participate in π-π interactions, while the spiro linkage can influence the compound’s overall conformation and reactivity. Specific pathways and molecular targets would depend on the context of its application, such as binding to biological macromolecules or participating in catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene becomes evident when compared to analogous spirocyclic derivatives. Below is a comparative analysis based on substituents, molecular properties, and biological relevance:

Table 1: Structural and Functional Comparison of Spiro[4.5]dec-ene Derivatives

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Activities References
This compound C₁₁H₁₃N₃OS (inferred) Thiophen-2-yl, oxa-triaza core Hypothesized antimicrobial activity
3-Benzoyl-4-benzoylamino-8-isopropyl-1-[4-(thiazol-2-yl-sulfonyl)phenyl]-1,2,4,8-tetraazaspiro[4.5]dec-2-ene Not fully specified Thiazole sulfonyl, benzoyl, isopropyl Antimicrobial activity (68% yield)
3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1 C₁₈H₁₉ClN₂O 4-Chlorophenyl, 4-methylphenyl, oxa-diaza core X-ray-confirmed envelope conformation, chair-shaped piperidone ring
3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one C₁₄H₁₇N₃O 4-Methylphenyl, triazaspiro core Molecular mass: 243.31 g/mol

Key Observations

Substituent Effects: The thiophen-2-yl group in the target compound contrasts with chlorophenyl (electron-withdrawing) or methylphenyl (electron-donating) groups in analogs. Thiazole sulfonyl and benzoyl groups in ’s compound introduce additional hydrogen-bonding and steric bulk, which may explain its reported antimicrobial efficacy .

Structural Conformation :

  • The envelope conformation of the dihydroisoxazole ring in ’s compound (with puckering parameters q₂ = 0.220 Å, φ = 142.2°) suggests greater ring strain compared to the target compound’s likely spirocyclic planarity. The chair-shaped piperidone ring in also highlights conformational adaptability, which could influence solubility or metabolic stability .

The antimicrobial focus of ’s compound (68% yield) suggests that spirocyclic systems with heteroaromatic substituents are prioritized for bioactive screening .

Crystallographic and Physicochemical Data: ’s X-ray data reveals a dihedral angle of 84.2° between aromatic rings, which minimizes steric clash and optimizes crystal packing via van der Waals interactions. In contrast, the thiophene group in the target compound may adopt a coplanar arrangement with the spiro core, favoring intermolecular stacking .

Biological Activity

3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a complex heterocyclic compound that belongs to the class of spirocyclic compounds. Its unique structure, characterized by a thiophene ring and a spiro-linked triaza moiety, suggests potential for diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a spiro structure that includes:

  • A thiophene ring
  • A 1-oxa moiety
  • A triaza framework

This configuration may enhance its reactivity and interactions with biological targets due to the electronic characteristics imparted by the thiophene ring.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial effects
  • Anticancer properties
  • Enzyme inhibition

The specific biological activities of this compound require further investigation to establish its pharmacological profile.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals notable differences in biological activity:

Compound NameStructure FeaturesBiological Activity
7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-eneBicyclic guanidine baseStrong base; catalyst in reactions
1,3,8-Triazaspiro[4.5]decanSimilar spirocyclic frameworkAntidepressant properties; opioid receptor affinity
4-Oxo-1,3,8-triazaspiro[4.5]decanContains keto groupPotential bioactivity related to pain modulation

The incorporation of the thiophene and oxo functionalities in this compound may enhance its reactivity and biological interactions compared to these other compounds .

Antimicrobial Activity

In preliminary studies, derivatives of spirocyclic compounds have shown promising antimicrobial properties against various bacterial strains. The presence of the thiophene moiety is believed to contribute to this activity by enhancing membrane permeability or interfering with metabolic pathways.

Enzyme Inhibition

Research into related triazaspiro compounds has identified them as effective inhibitors of key enzymes involved in cellular processes. For instance, some compounds demonstrated mixed-type inhibition mechanisms against thymidine phosphorylase . The unique structure of 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-e may similarly influence enzyme interactions.

Q & A

Q. What are the established synthetic methodologies for 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene?

  • Methodological Answer : The synthesis typically involves 1,3-dipolar cycloaddition reactions or multi-step protocols using thiophene derivatives. For example, analogous compounds are synthesized via reactions between thiophene-containing precursors and heterocyclic intermediates under reflux conditions. A common approach includes:
  • Reacting thiophen-2-ylcarboxaldehyde derivatives with hydrazine or hydroxylamine to form imine intermediates.
  • Cyclization using catalysts like triethylamine in solvents such as tetrahydrofuran (THF) or benzene, followed by purification via column chromatography (e.g., petroleum ether/ethyl acetate mixtures) and recrystallization .
    Yields typically range from 60% to 75%, depending on substituent steric effects and reaction optimization.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : A combination of techniques is used:
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-N vibrations at ~1250 cm⁻¹).
  • ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and sp³/sp² carbons.
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration and ring puckering parameters (e.g., q₂, q₃ values for spiro rings) .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in the spirocyclic core?

  • Methodological Answer : X-ray diffraction data (e.g., Bruker SMART APEX CCD systems) provide precise bond lengths, angles, and torsional parameters. Key steps include:
  • Data Collection : Using MoKα radiation (λ = 0.71073 Å) and ω-scans to measure reflections (e.g., 16,236 reflections reduced to 4,350 unique data points).
  • Refinement : SHELXL software refines structures using least-squares minimization, resolving spiro ring puckering (e.g., envelope conformations with Cremer-Pople parameters: q₂ = 0.220 Å, φ = 142.2° for dihydroisoxazole rings) .
    Example data for a related compound:
ParameterValue
Space groupP2₁2₁2₁
Unit cell (Å)a = 11.4585, b = 16.1132
Volume (ų)1865.5
R-factor0.043 (R₁ > 2σ)

Q. What strategies address contradictions in biological activity data for structurally similar spiroheterocycles?

  • Methodological Answer : Discrepancies in bioactivity (e.g., variable IC₅₀ values) often arise from:
  • Crystallographic Packing Effects : Van der Waals interactions and hydrogen bonding alter solubility and bioavailability .
  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the thiophene ring modulate receptor binding.
    Mitigation involves:
  • Comparative molecular field analysis (CoMFA) to map steric/electrostatic requirements.
  • In vitro assays under standardized conditions (e.g., fixed DMSO concentrations) to minimize solvent artifacts .

Q. How can computational methods predict the stability of spirocyclic conformers?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) assess energy differences between conformers. Steps include:
  • Geometry Optimization : Minimize energy for envelope vs. twist-boat conformations.
  • Frequency Analysis : Confirm absence of imaginary frequencies (stable minima).
  • NBO Analysis : Evaluate hyperconjugative interactions stabilizing spiro junctions.
    For example, calculations on 1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene derivatives reveal energy barriers <2 kcal/mol between conformers, suggesting facile interconversion .

Data Contradiction Analysis

Q. Why do puckering parameters vary across crystallographic studies of analogous compounds?

  • Methodological Answer : Variations in q₂ and φ values (e.g., q₂ = 0.074–0.220 Å) arise from:
  • Crystallization Solvents : Polar solvents (e.g., ethanol) favor flattened conformations vs. nonpolar solvents (e.g., benzene).
  • Temperature : Data collected at 100 K vs. 293 K show differences in thermal motion and disorder.
    Resolution: Compare multiple datasets and apply Hirshfeld surface analysis to quantify intermolecular interactions influencing conformation .

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